molecular formula C13H9NO3S B2711827 6-Methoxy-thieno[2,3-b]quinoline-2-carboxylic acid CAS No. 462067-71-6

6-Methoxy-thieno[2,3-b]quinoline-2-carboxylic acid

Cat. No.: B2711827
CAS No.: 462067-71-6
M. Wt: 259.28
InChI Key: UJVNOSXZCMYLSO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-thieno[2,3-b]quinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of anthranilic acid derivatives with sulfur-containing reagents to form the thienoquinoline core . Microwave irradiation has also been employed to enhance the reaction rates and yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-thieno[2,3-b]quinoline-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring .

Scientific Research Applications

6-Methoxy-thieno[2,3-b]quinoline-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methoxy-thieno[2,3-b]quinoline-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with DNA and proteins .

Comparison with Similar Compounds

Similar Compounds

    6-Methoxyquinoline: A simpler analog with similar biological activities.

    Thieno[2,3-b]quinoline: Lacks the methoxy and carboxylic acid groups but shares the core structure.

    Quinoline-2-carboxylic acid: Similar but without the thieno ring.

Uniqueness

6-Methoxy-thieno[2,3-b]quinoline-2-carboxylic acid is unique due to its combination of the thieno and quinoline rings with a methoxy group and a carboxylic acid group. This unique structure contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

6-methoxythieno[2,3-b]quinoline-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3S/c1-17-9-2-3-10-7(5-9)4-8-6-11(13(15)16)18-12(8)14-10/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVNOSXZCMYLSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC3=C(N=C2C=C1)SC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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